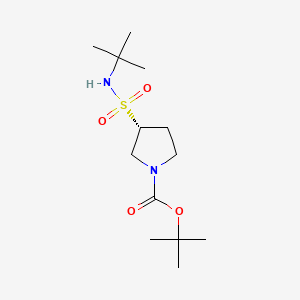
2-(1H-1,3-benzodiazol-1-yl)ethane-1-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1H-1,3-benzodiazol-1-yl)ethane-1-sulfonyl chloride is a chemical compound that belongs to the class of benzimidazole derivatives. Benzimidazole is a heterocyclic aromatic organic compound that is structurally related to imidazole and benzene. The compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
The synthesis of 2-(1H-1,3-benzodiazol-1-yl)ethane-1-sulfonyl chloride typically involves the reaction of benzimidazole with ethane-1-sulfonyl chloride under specific conditions. One common method involves the use of a base such as triethylamine to facilitate the reaction. The reaction is usually carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the desired product is obtained with high purity .
Analyse Chemischer Reaktionen
2-(1H-1,3-benzodiazol-1-yl)ethane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles such as amines or alcohols.
Oxidation and Reduction: The benzimidazole ring can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Wissenschaftliche Forschungsanwendungen
2-(1H-1,3-benzodiazol-1-yl)ethane-1-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is used in the study of enzyme inhibition and protein modification due to its ability to react with amino groups in proteins.
Wirkmechanismus
The mechanism of action of 2-(1H-1,3-benzodiazol-1-yl)ethane-1-sulfonyl chloride involves its ability to react with nucleophiles, such as amino groups in proteins. This reaction can lead to the modification of protein function, making it useful in the study of enzyme inhibition and protein interactions. The compound can also interact with specific molecular targets, such as enzymes and receptors, to exert its effects .
Vergleich Mit ähnlichen Verbindungen
2-(1H-1,3-benzodiazol-1-yl)ethane-1-sulfonyl chloride can be compared with other benzimidazole derivatives, such as:
2-(1H-benzimidazol-1-yl)ethanesulfonyl fluoride: Similar in structure but contains a fluoride group instead of chloride.
1-(1H-1,3-benzodiazol-2-yl)propan-1-amine: Contains an amine group instead of a sulfonyl chloride group.
[2-(1-Naphthylmethyl)-1H-benzimidazol-1-yl]acetic acid: Contains an acetic acid group instead of a sulfonyl chloride group.
These compounds share similar core structures but differ in their functional groups, leading to variations in their chemical reactivity and applications.
Eigenschaften
Molekularformel |
C9H9ClN2O2S |
|---|---|
Molekulargewicht |
244.70 g/mol |
IUPAC-Name |
2-(benzimidazol-1-yl)ethanesulfonyl chloride |
InChI |
InChI=1S/C9H9ClN2O2S/c10-15(13,14)6-5-12-7-11-8-3-1-2-4-9(8)12/h1-4,7H,5-6H2 |
InChI-Schlüssel |
VYPKPBHVMMGTDP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)N=CN2CCS(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-(Chloromethyl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B13483861.png)
![2-Methoxy-6-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine](/img/structure/B13483865.png)

![1-{6-[4-(Trifluoromethoxy)phenyl]pyridin-2-yl}methanamine dihydrochloride](/img/structure/B13483887.png)




![4-{1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}piperidine dihydrochloride](/img/structure/B13483927.png)


![1-butyl-2-((1E,3Z,5E)-5-(1-butylbenzo[cd]indol-2(1H)-ylidene)-3-chloropenta-1,3-dien-1-yl)benzo[cd]indol-1-ium tetrafluoroborate](/img/structure/B13483947.png)

